3-(((6-Fluorobenzo[d]thiazol-2-yl)amino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione
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Overview
Description
Benzo[d]thiazol-2-yl is a common group in many biologically active compounds . Compounds with this group have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of compounds with a benzo[d]thiazol-2-yl group often involves coupling substituted 2-amino benzothiazoles with other compounds . For example, one study synthesized a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The thiazole ring in benzo[d]thiazol-2-yl is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The reactions of compounds with a benzo[d]thiazol-2-yl group can be monitored by techniques such as thin layer chromatography (TLC) .Physical and Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Synthesis and Structural Analysis
- Novel spiro compounds, including variants of 1,5-dioxaspiro[5.5]undecane-2,4-dione, have been synthesized and characterized using X-ray crystallography, infrared spectroscopy, and elemental analysis. These compounds have diverse structures and exhibit interesting molecular properties (Zeng et al., 2010).
Biological Activity
- A study explored the synthesis of various 5-(aminomethylene)thiazolidine-2,4-dione derivatives, demonstrating antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents (Mohanty et al., 2015).
- Research into amino-cycloalkanespiro-5-hydantoins, related to the chemical structure , has revealed insights into their molecular structures and interactions, which could be significant for pharmaceutical applications (Todorov et al., 2009).
Crystallography and Molecular Interactions
- Detailed crystallographic studies of 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives have been conducted, providing valuable information on their molecular geometry and intermolecular interactions. This research is crucial for understanding the physical and chemical properties of these compounds (Zeng et al., 2013).
Potential Anticancer Activity
- N-Substituted indole derivatives, structurally related to the specified compound, have been synthesized and tested for anticancer activity. Such studies indicate the potential of these compounds in cancer treatment, especially in inhibiting specific enzymes like topoisomerase-I (Kumar & Sharma, 2022).
- The development and evaluation of spiro[indol-thiazolidon-2,4-diones] for antimicrobial activity highlight the broad-spectrum potential of these compounds, including against human pathogens (Al-Romaizan, 2020).
Chemical Reactions and Derivatives
- The study of chemical reactions of compounds like 5-[Amino(thiomethyl)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione can provide insights into the synthetic pathways and potential applications of similar structures (Al-Sheikh et al., 2009).
Potential for Further Research
- Investigations into the thermodynamic properties and theoretical studies, such as DFT calculations, on 1,5-dioxaspiro[5.5] derivatives are crucial for understanding the stability and reactivity of these compounds, paving the way for their potential applications in various fields (Zeng et al., 2021).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to interact with a variety of biological targets, including antimicrobial, antiretroviral, antifungal, anticancer, and anti-inflammatory targets .
Mode of Action
Thiazole derivatives have been known to interact with their targets in various ways, leading to different biological effects . For example, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the biosynthesis of prostaglandins, which are involved in inflammation and pain .
Pharmacokinetics
The solubility of thiazole, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially influence the bioavailability of the compound.
Result of Action
Some thiazole derivatives have been found to induce cell apoptosis by causing s phase arrest, up-regulating pro-apoptotic proteins, down-regulating anti-apoptotic proteins, and activating caspase-3 .
Action Environment
The effectiveness of thiazole derivatives can be influenced by various factors, including the presence of other compounds, the ph of the environment, and the temperature .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-[[(6-fluoro-1,3-benzothiazol-2-yl)amino]methylidene]-1,5-dioxaspiro[5.5]undecane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O4S/c18-10-4-5-12-13(8-10)25-16(20-12)19-9-11-14(21)23-17(24-15(11)22)6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFKXENWNGJSKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)OC(=O)C(=CNC3=NC4=C(S3)C=C(C=C4)F)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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